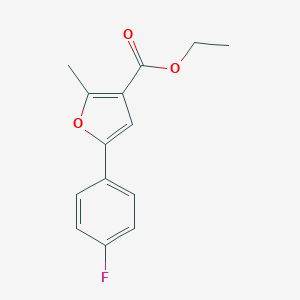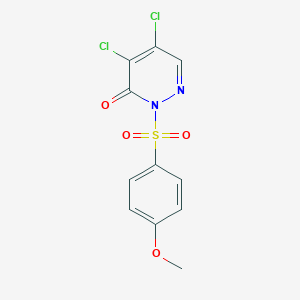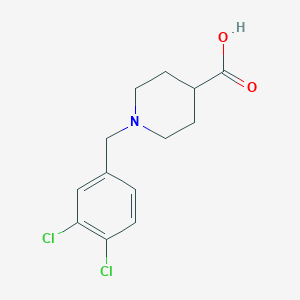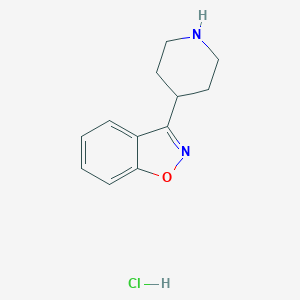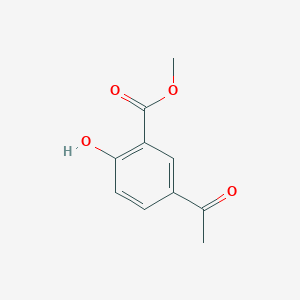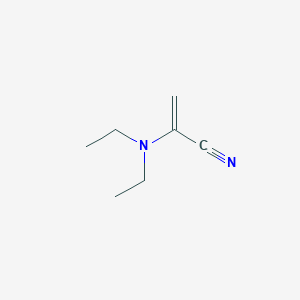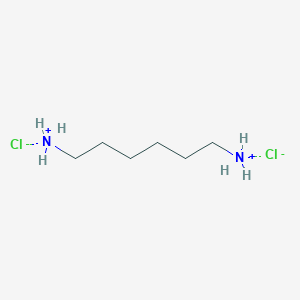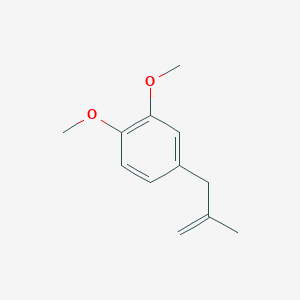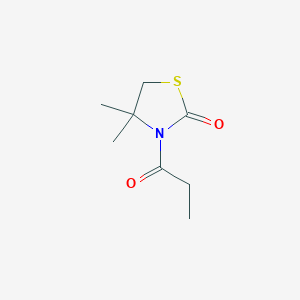
4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one, also known as DMTZ, is a thiazolidinone derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. DMTZ is a heterocyclic compound that contains a five-membered ring with a thiazolidinone moiety. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Mecanismo De Acción
The exact mechanism of action of 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one is not fully understood. However, it has been proposed that 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one exerts its biological effects by modulating various signaling pathways in cells. For example, 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has also been found to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Efectos Bioquímicos Y Fisiológicos
4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit angiogenesis. 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has also been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has been found to possess anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various cellular processes. However, one of the limitations of using 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one is its relatively low solubility in water, which can make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one. One area of interest is the development of 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one. Finally, the potential applications of 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one in the treatment of diabetes and other metabolic disorders warrant further investigation.
Métodos De Síntesis
4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one can be synthesized through a multi-step process, starting from the reaction of 2-aminothiophenol with ethyl acetoacetate to form 2-ethylthio-4-methyl-5-oxo-1,2,4-triazolidine-3-carboxylic acid ethyl ester. This intermediate is then reacted with acetic anhydride and sodium acetate to form 4,4-dimethyl-3-propanoyl-1,3-thiazolidin-2-one.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
150968-16-4 |
|---|---|
Nombre del producto |
4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one |
Fórmula molecular |
C8H13NO2S |
Peso molecular |
187.26 g/mol |
Nombre IUPAC |
4,4-dimethyl-3-propanoyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C8H13NO2S/c1-4-6(10)9-7(11)12-5-8(9,2)3/h4-5H2,1-3H3 |
Clave InChI |
GKFJXEAXKWCPOK-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(=O)SCC1(C)C |
SMILES canónico |
CCC(=O)N1C(=O)SCC1(C)C |
Sinónimos |
2-Thiazolidinone, 4,4-dimethyl-3-(1-oxopropyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



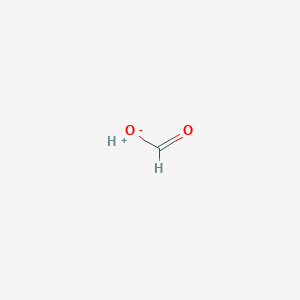
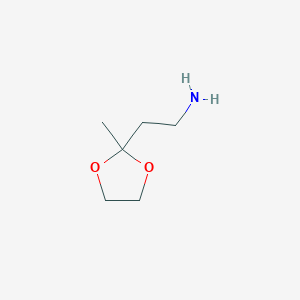
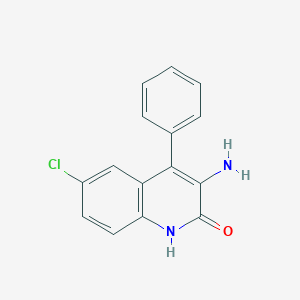
![3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol](/img/structure/B118653.png)
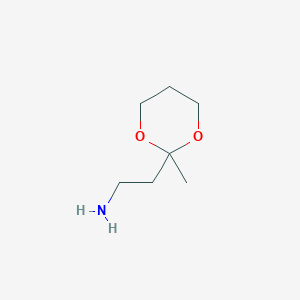
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B118662.png)
